
Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety
Preparation Methods
The synthesis of Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate typically involves the reaction of potassium phthalimide with diethyl bromomalonate . The reaction conditions often include the use of organic solvents such as ethanol and heating to reflux. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.
Substitution: Nucleophilic substitution reactions are common, where the malonate ester groups can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with primary amines to form imides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds to Diethyl 2-acetamido-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)malonate include:
Diethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)malonate: This compound shares the isoindoline-1,3-dione moiety but lacks the acetamido group.
1,3-Dioxoisoindolin-2-yl pivalate: Another similar compound with a different ester group
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
83544-57-4 |
|---|---|
Molecular Formula |
C20H24N2O7 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[3-(1,3-dioxoisoindol-2-yl)propyl]propanedioate |
InChI |
InChI=1S/C20H24N2O7/c1-4-28-18(26)20(21-13(3)23,19(27)29-5-2)11-8-12-22-16(24)14-9-6-7-10-15(14)17(22)25/h6-7,9-10H,4-5,8,11-12H2,1-3H3,(H,21,23) |
InChI Key |
GJDFIDBSNRVSFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCN1C(=O)C2=CC=CC=C2C1=O)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947047.png)
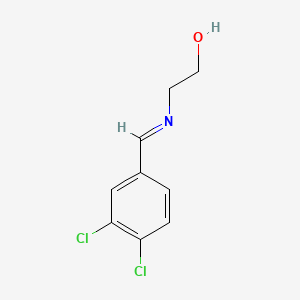
![[Bis(4-methoxyphenyl)amino]oxidanyl](/img/structure/B11947053.png)

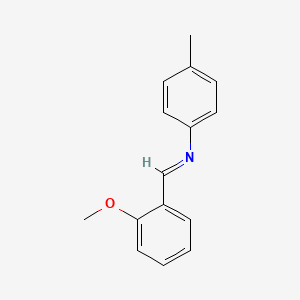
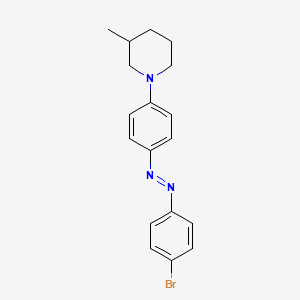
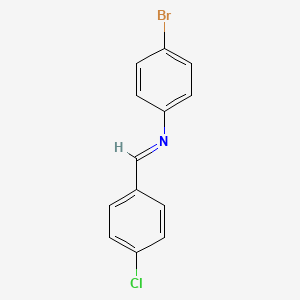
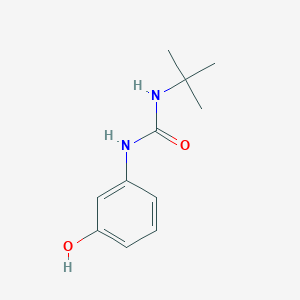
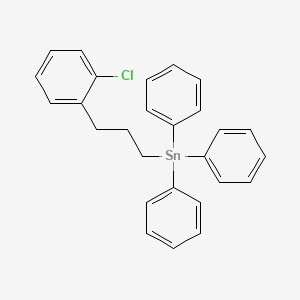
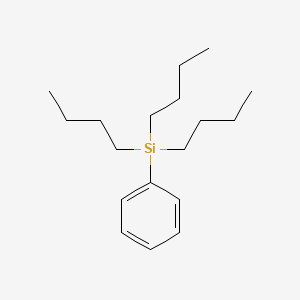
![2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B11947087.png)
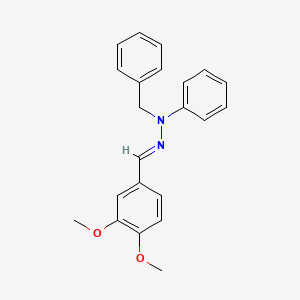

![7-benzoyl-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11947112.png)
